molecular formula C17H14N2O2 B2526423 N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 477850-76-3

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2526423
CAS No.: 477850-76-3
M. Wt: 278.311
InChI Key: CRLWJEQXEVXIGU-UHFFFAOYSA-N
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Description

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide typically involves the condensation of an appropriate isoquinoline derivative with a methylating agent. One common method involves the use of N-methylation of 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1-oxo-2-phenyl-4-isoquinolinecarboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

    Oxidation: N-methyl-1-oxo-2-phenyl-4-isoquinolinecarboxylic acid.

    Reduction: N-methyl-1-hydroxy-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylic acid
  • N-methyl-1-hydroxy-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide
  • 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

Uniqueness

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its N-methyl group and isoquinoline core make it a valuable compound for medicinal chemistry research, offering potential therapeutic benefits that similar compounds may not provide.

Properties

IUPAC Name

N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-18-16(20)15-11-19(12-7-3-2-4-8-12)17(21)14-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLWJEQXEVXIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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